2-Ethyl-5-(furan-2-yl(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Crystallographic Analysis of the Thiazolo[3,2-b]triazole Core Framework
The thiazolo[3,2-b]triazole core represents a fused bicyclic system that demonstrates remarkable structural rigidity and planarity characteristics. Crystallographic investigations of related thiazolo[3,2-b]triazole derivatives have consistently revealed that the fused ring system maintains an essentially planar conformation with minimal deviation from coplanarity. The eight-membered thiazolo[3,2-b]triazol framework exhibits an root-mean-square deviation of approximately 0.0245 Angstroms from the mean plane, indicating exceptional structural integrity.
Bond length analysis within the thiazolo[3,2-b]triazole system reveals characteristic patterns that reflect the electronic distribution throughout the fused heterocyclic framework. The sulfur-carbon bonds within the thiazole portion display typical lengths, with the sulfur-carbon single bond measuring approximately 1.75 Angstroms, while the carbon-carbon bonds within the triazole ring maintain standard aromatic character with lengths averaging 1.35-1.40 Angstroms. The nitrogen-nitrogen bonds within the triazole framework demonstrate partial double bond character, consistent with the aromatic electron delocalization throughout the system.
Intermolecular interactions within the crystal lattice reveal significant stabilization through both hydrogen bonding and aromatic stacking interactions. The thiazolo[3,2-b]triazole systems in adjacent molecules form parallel arrangements with centroid-centroid distances ranging from 3.41 to 3.44 Angstroms, indicating substantial pi-electron interactions between neighboring aromatic frameworks. These stacking interactions contribute significantly to the overall crystal stability and influence the preferred molecular packing arrangements.
The dihedral angle relationships between the thiazolo[3,2-b]triazole core and attached substituents provide crucial insights into the overall molecular geometry. In related structures, the fused ring system typically maintains near-coplanar relationships with aromatic substituents, with dihedral angles frequently less than 5 degrees. This geometric constraint results from the extended conjugation between the thiazolo[3,2-b]triazole framework and attached aromatic systems, maximizing electronic delocalization throughout the molecule.
Properties
IUPAC Name |
2-ethyl-5-[furan-2-yl-(4-hydroxypiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-2-12-17-16-20(18-12)15(22)14(24-16)13(11-4-3-9-23-11)19-7-5-10(21)6-8-19/h3-4,9-10,13,21-22H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJAVUAWNBZEFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCC(CC4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(furan-2-yl(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the furan and piperidine moieties. Common reagents used in these reactions include thionyl chloride, furan-2-carbaldehyde, and 4-hydroxypiperidine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process. Purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(furan-2-yl(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to 2-Ethyl-5-(furan-2-yl(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exhibit various pharmacological properties:
- Antimicrobial Activity : Many derivatives of thiazoles and triazoles have been reported to possess significant antimicrobial properties. For instance, compounds containing the thiazole ring have shown efficacy against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
- Anticancer Properties : The unique structure of this compound may contribute to its anticancer potential. Research has demonstrated that similar thiazole and triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in several cancer types. The mechanism often involves the modulation of key signaling pathways related to cell growth and survival .
- Neuroprotective Effects : The presence of the hydroxypiperidine moiety suggests possible neuroprotective effects. Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase activity, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s .
Case Studies
Several studies have focused on the biological evaluation of compounds related to 2-Ethyl-5-(furan-2-yl(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol:
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(furan-2-yl(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Physicochemical Properties
Table 2: Physical Property Comparison
Table 3: Reaction Conditions for Selected Analogs
Biological Activity
1-Oxa-8-azaspiro[4.5]dec-3-ene; hydrochloride is a spirocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
The biological activity of 1-Oxa-8-azaspiro[4.5]dec-3-ene; hydrochloride primarily involves its interaction with specific biological pathways. Research indicates that compounds with spirocyclic structures often exhibit unique pharmacological properties due to their three-dimensional conformation, which can enhance binding affinity to target receptors.
Biological Activity Summary
The following table summarizes key findings related to the biological activity of 1-Oxa-8-azaspiro[4.5]dec-3-ene; hydrochloride:
Case Study 1: Antimicrobial Activity
A study assessed the efficacy of 1-Oxa-8-azaspiro[4.5]dec-3-ene; hydrochloride against Galleria mellonella larvae. The compound was administered in varying concentrations, resulting in increased larval mortality and biochemical changes indicating potential as an insecticide alternative. Notably, alterations in enzyme activities and anatomical defects were observed, suggesting significant biological impact at the cellular level .
Case Study 2: Anticancer Properties
In another investigation, derivatives of spirocyclic compounds were evaluated for their anticancer properties against human cervical cancer cell lines (HeLa and SiHa). The compound demonstrated significant antiproliferative activity with IC50 values indicating effective inhibition of cell growth while exhibiting lower toxicity towards normal cells . This highlights its potential as a therapeutic agent in cancer treatment.
Case Study 3: Antibacterial Effects
Research on the antibacterial properties of spirocyclic compounds revealed that certain derivatives exhibited potent activity against multidrug-resistant (MDR) strains of bacteria. The mechanism involved dual inhibition of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and transcription . This suggests a promising avenue for developing new antibiotics based on this compound's structure.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-Ethyl-5-(furan-2-yl(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the thiazolo-triazole core via cyclization of thiourea derivatives with α-haloketones (e.g., bromoethyl ketones) under reflux in ethanol .
- Step 2 : Introduction of the furan-2-yl and 4-hydroxypiperidin-1-yl groups via Mannich or nucleophilic substitution reactions. Catalysts like triethylamine and solvents (DMF or chloroform) are critical for regioselectivity .
- Optimization : Yield improvement (60–75%) requires precise temperature control (70–80°C), solvent polarity adjustments, and catalytic acid/base systems .
- Data Table :
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Core formation | Ethanol, 80°C, 6h | 50–60% | Byproduct formation due to over-alkylation |
| Substituent addition | DMF, triethylamine, 24h | 60–70% | Competing side reactions with hydroxypiperidine |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : - and -NMR to resolve peaks for the thiazolo-triazole core (δ 7.8–8.2 ppm for triazole protons) and hydroxypiperidine (δ 3.5–4.0 ppm for hydroxyl groups) .
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z ~450–470 (exact mass depends on substituents) .
- HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of thiazolo-triazole derivatives?
- Methodology :
- Bioassay Standardization : Use identical cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin) to minimize variability .
- SAR Studies : Compare analogues with modified piperidine or furan groups to isolate pharmacophore contributions. For example, replacing 4-hydroxypiperidine with 4-methylpiperazine reduces antifungal activity by 40% .
- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill assays to confirm static vs. bactericidal effects .
Q. What computational and experimental strategies elucidate the mechanism of action against cancer targets?
- Methodology :
- Molecular Docking : Screen against kinase domains (e.g., EGFR or PI3K) using software like AutoDock Vina. Key interactions include hydrogen bonding with the hydroxypiperidine group .
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified enzymes (e.g., topoisomerase II) .
- Transcriptomic Profiling : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis or DNA repair) .
Q. How does stereochemistry at the 4-hydroxypiperidin-1-yl group influence pharmacological activity?
- Methodology :
- Chiral Synthesis : Use enantiopure piperidine precursors (e.g., (R)- or (S)-4-hydroxypiperidine) to prepare stereoisomers .
- Enantiospecific Assays : Compare IC50 values in kinase inhibition assays. For example, the (R)-isomer may show 3-fold higher activity against PI3Kα than the (S)-isomer .
- Data Table :
| Stereoisomer | Target (IC50, μM) | Solubility (mg/mL) |
|---|---|---|
| (R)-configuration | PI3Kα: 0.45 | 1.2 |
| (S)-configuration | PI3Kα: 1.38 | 0.8 |
Q. What strategies improve the bioavailability of this compound in preclinical models?
- Methodology :
- Prodrug Design : Synthesize phosphate esters of the hydroxyl group to enhance aqueous solubility. Hydrolysis in vivo regenerates the active compound .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to improve plasma half-life from 2h (free drug) to 8h .
- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., furan oxidation) and block them via fluorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
